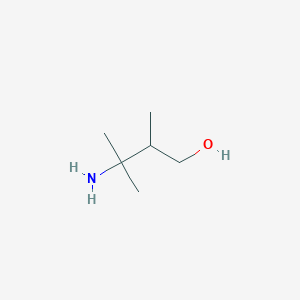

3-Amino-2,3-dimethylbutan-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2,3-dimethylbutan-1-OL, also known as this compound, is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

3-Amino-2,3-dimethylbutan-1-OL serves as a crucial chiral building block in the synthesis of complex organic molecules. Its stereochemical properties make it valuable in producing other chiral compounds, particularly in pharmaceutical synthesis .

Synthetic Routes

The compound can be synthesized through several methods, including:

- Batch Synthesis: Involves traditional methods where reactants are mixed in a single batch.

- Continuous Flow Processes: More modern techniques that allow for efficient and scalable production.

Common Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate. |

| Reduction | Reduction reactions convert it into alcohols or amines using reducing agents like lithium aluminum hydride. |

| Substitution | Nucleophilic substitution reactions can occur where the amino group is replaced by other nucleophiles under appropriate conditions. |

Biological Applications

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

- Neuropharmacology: It interacts with receptors such as the adenosine A1 receptor, influencing neurotransmitter release and potentially affecting pain perception and sleep regulation .

- Anti-inflammatory Effects: Studies have shown its potential in reducing inflammatory markers in murine models of arthritis, suggesting therapeutic applications in managing inflammatory conditions.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate for producing specialty chemicals. Its ability to act as a building block in various chemical reactions makes it valuable for creating diverse chemical products .

Case Study 1: Neuropharmacological Research

A study explored the interaction of this compound with the adenosine A1 receptor. Results indicated that this compound could modulate glutamate release, which is crucial for excitatory neurotransmission in the brain. This property positions it as a candidate for further investigation in neuroprotective therapies.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving murine models of arthritis, treatment with this compound resulted in significant reductions in joint swelling and inflammatory markers. This suggests its potential utility in developing anti-inflammatory drugs.

Propiedades

Número CAS |

164656-83-1 |

|---|---|

Fórmula molecular |

C6H15NO |

Peso molecular |

117.19 g/mol |

Nombre IUPAC |

3-amino-2,3-dimethylbutan-1-ol |

InChI |

InChI=1S/C6H15NO/c1-5(4-8)6(2,3)7/h5,8H,4,7H2,1-3H3 |

Clave InChI |

YWGHLYCOBOJONY-UHFFFAOYSA-N |

SMILES |

CC(CO)C(C)(C)N |

SMILES canónico |

CC(CO)C(C)(C)N |

Sinónimos |

3-AMINO-2,3-DIMETHYLBUTAN-1-OL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.